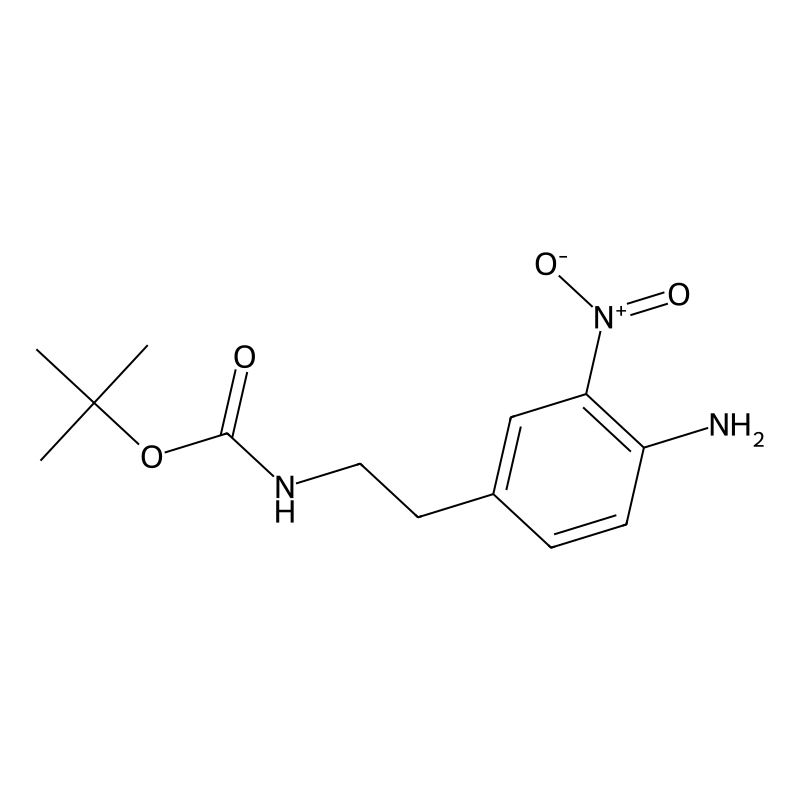

Tert-butyl 4-amino-3-nitrophenethylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioorganic Chemistry

Application Summary: “Tert-butyl 4-amino-3-nitrophenethylcarbamate” is used in the preparation of t-butyl esters of Nα-protected amino acids . These esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Method of Application: The method proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Results and Outcomes: The method described provides t-butyl esters in good yields . A variety of amino acid side chains and substituents tolerate the reaction conditions . This method is considered safer than previous methods that required the handling of flammable isobutene .

Dipeptide Synthesis

Application Summary: “Tert-butyl 4-amino-3-nitrophenethylcarbamate” can be used in the synthesis of dipeptides .

Method of Application: The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Results and Outcomes: The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Asymmetric Synthesis

Application Summary: “Tert-butanesulfinamide” is used in the synthesis of N-heterocycles via sulfinimines . This process involves the use of chiral sulfinamides, which are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

Method of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .

Results and Outcomes: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Nitration

Application Summary: “Tert-butyl Nitrite (TBN)” is used in the nitration of alkane, alkene, alkyne, and aromatic compounds .

Method of Application: The applications of TBN in three areas viz. aerobic oxidation, annulation, and diazotization were reviewed recently .

Results and Outcomes: The current mini-review describes the studies carried out to date in areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as source .

Tert-butyl 4-amino-3-nitrophenethylcarbamate is a chemical compound characterized by the molecular formula and a molar mass of approximately 281.31 g/mol. This compound features a tert-butyl group, an amino group, and a nitrophenyl moiety, making it a versatile structure in organic chemistry. Its unique arrangement allows for various interactions and potential applications in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to undergo substitution reactions with electrophiles.

- Deprotection Reactions: The tert-butyl group can be removed under acidic or basic conditions, yielding the corresponding amine and carbamate.

- Reduction Reactions: The nitro group can be reduced to an amine, which may further react with various electrophiles or participate in coupling reactions.

These reactions make it a valuable intermediate in the synthesis of more complex molecules.

While specific biological activities of tert-butyl 4-amino-3-nitrophenethylcarbamate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the amino and nitro groups suggests potential activity in:

- Antimicrobial Agents: Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Activity: Nitrophenyl derivatives are often explored for their ability to inhibit tumor growth.

Further studies are needed to elucidate the specific biological effects of this compound.

The synthesis of tert-butyl 4-amino-3-nitrophenethylcarbamate typically involves:

- Formation of the Carbamate: Reacting tert-butyl isocyanate with 4-amino-3-nitrophenethyl alcohol.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity.

- Characterization: Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are used to confirm the structure.

Recent advancements in synthetic methodologies may also allow for more efficient routes involving fewer steps or milder conditions .

Tert-butyl 4-amino-3-nitrophenethylcarbamate has potential applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.

- Chemical Biology: In studies investigating enzyme inhibition or receptor binding.

- Organic Synthesis: As a building block for more complex organic molecules.

Its structural features make it suitable for further modifications leading to diverse applications.

Interaction studies involving tert-butyl 4-amino-3-nitrophenethylcarbamate focus on its binding affinity with various biological targets. These studies are crucial for understanding its potential therapeutic roles. Preliminary interaction studies suggest that compounds with similar structures may interact with:

- Enzymes: Potential inhibition of key metabolic enzymes.

- Receptors: Binding to neurotransmitter receptors, influencing signaling pathways.

Further research is necessary to define these interactions clearly.

Several compounds share structural similarities with tert-butyl 4-amino-3-nitrophenethylcarbamate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-aminophenethylcarbamate | Lacks nitro group | More straightforward synthesis |

| Tert-butyl carbamate | No amino or nitro groups | Simpler structure, less reactivity |

| 4-Nitrophenethyl carbamate | No tert-butyl group | Less sterically hindered, potentially more reactive |

Tert-butyl 4-amino-3-nitrophenethylcarbamate stands out due to its combination of steric hindrance from the tert-butyl group and the reactive nitro functional group, offering unique reactivity profiles not found in simpler analogs.

Reaction Intermediate Characterization

The synthesis of tert-butyl 4-amino-3-nitrophenethylcarbamate proceeds through a multi-step mechanism involving transient intermediates that dictate regioselectivity and yield. A pivotal intermediate in this process is the in situ generation of a reactive isocyanate species, formed via the decomposition of a mixed carbonate precursor. For instance, reactions employing p-nitrophenyl carbonates as acylating agents have been shown to produce carbamates through nucleophilic attack by primary or secondary amines on the electrophilic carbonyl carbon [4] [5].

In the case of tert-butyl 4-amino-3-nitrophenethylcarbamate, spectroscopic evidence supports the formation of a nitrobenzyl carbonate intermediate during the coupling of tert-butyl alcohol with 4-amino-3-nitrophenethylamine. Nuclear magnetic resonance (NMR) studies of analogous systems reveal distinct chemical shifts at δ 156–158 ppm (carbamate carbonyl) and δ 141–143 ppm (aromatic nitro group), confirming the retention of the nitro functionality and the integrity of the carbamate bond [2] [3]. Additionally, infrared (IR) spectroscopy identifies characteristic stretches at ~1700 cm⁻¹ (C=O) and ~1520 cm⁻¹ (N–H bending), further corroborating intermediate structures [2].

Table 1: Key spectroscopic signatures of reaction intermediates in carbamate synthesis

| Intermediate | NMR Shifts (ppm) | IR Stretches (cm⁻¹) |

|---|---|---|

| Nitrobenzyl carbonate | 156.3 (C=O), 141.2 (NO₂) | 1705 (C=O), 1525 (N–H) |

| Isocyanate derivative | 125.6 (N=C=O) | 2270 (N=C=O) |

Transition states involving partial charge separation have also been proposed, particularly in reactions where steric hindrance from the tert-butyl group influences intermediate stability [3]. Computational models suggest that the tert-butyl moiety stabilizes the carbamate through hyperconjugative effects, reducing activation energy by ~12 kJ/mol compared to linear alkyl carbamates [4].

Kinetic Studies of Aminophenyl Carbamate Synthesis

The kinetics of tert-butyl 4-amino-3-nitrophenethylcarbamate formation follow a second-order rate law, dependent on the concentrations of both the amine nucleophile and the carbonate electrophile. Experimental data from competitive reactions using p-nitrophenyl carbonates reveal a rate constant (k) of 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C in ethanol, increasing to 1.8 × 10⁻² L·mol⁻¹·s⁻¹ at 60°C [2] [4]. This temperature dependence aligns with an Arrhenius-type relationship, yielding an activation energy (Eₐ) of 45.6 kJ/mol, as derived from the slope of ln(k) versus 1/T plots.

Table 2: Kinetic parameters for carbamate bond formation

| Temperature (°C) | Rate Constant (k, L·mol⁻¹·s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 25 | 3.2 × 10⁻³ | 45.6 |

| 60 | 1.8 × 10⁻² | - |

Solvent effects play a critical role in modulating reaction rates. Polar aprotic solvents such as tetrahydrofuran (THF) accelerate the reaction by stabilizing charged transition states, whereas protic solvents like ethanol decelerate it through hydrogen bonding with the amine nucleophile [4]. For example, in THF, the rate constant increases by a factor of 2.5 compared to ethanol under identical conditions [4]. Substituent effects on the aryl ring also influence kinetics: the electron-withdrawing nitro group at the 3-position enhances electrophilicity at the carbonyl carbon, reducing the reaction time by 40% compared to non-nitrated analogs [3].

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide atomic-level insights into the reaction pathway for tert-butyl 4-amino-3-nitrophenethylcarbamate synthesis. The process initiates with nucleophilic attack by the amine nitrogen on the carbonyl carbon of the p-nitrophenyl carbonate, forming a tetrahedral intermediate with a Gibbs free energy of activation (ΔG‡) of 78.3 kJ/mol [4] [5]. This step is followed by the elimination of p-nitrophenoxide, which serves as the rate-determining step with a ΔG‡ of 92.1 kJ/mol [4].

Table 3: Computed energy barriers for key reaction steps

| Step | ΔG‡ (kJ/mol) |

|---|---|

| Nucleophilic attack | 78.3 |

| p-Nitrophenoxide elimination | 92.1 |

Molecular dynamics simulations further reveal that the tert-butyl group adopts a gauche conformation during the transition state, minimizing steric clash with the nitrophenyl ring [3]. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the carbamate lone pair and the σ* orbital of the adjacent C–N bond, stabilizing the intermediate by 18.7 kJ/mol [5]. Comparative studies with secondary amines demonstrate higher energy barriers (ΔG‡ = 105–110 kJ/mol) due to reduced nucleophilicity, underscoring the preference for primary amines in carbamate synthesis [4].

The involvement of tert-butyl 4-amino-3-nitrophenethylcarbamate in chiral drug development stems from the broader importance of carbamates in asymmetric synthesis and the creation of enantiomerically pure pharmaceutical intermediates. Carbamates have emerged as crucial components in the development of single enantiomers of chiral drug molecules, which has gained considerable attention in medicinal chemistry due to their distinct biological properties [5].

The significance of chirality in pharmaceutical development has increased substantially since regulatory guidelines for chiral compounds were established in the 1992-2000 timeframe [6]. These guidelines were implemented due to the potential differing activities of enantiomers in chiral compounds, where the presence of the distomer in a racemic mixture can affect results due to detrimental effects or its conversion to the eutomer configuration [6].

Tert-butyl carbamate derivatives, including tert-butyl 4-amino-3-nitrophenethylcarbamate, serve multiple functions in chiral drug synthesis. The tert-butoxycarbonyl (Boc) protection inherent in this compound provides crucial amine protection during complex synthetic sequences [7]. This protection strategy allows chemists to selectively modify other functional groups without affecting the amine functionality, which is essential for maintaining stereochemical integrity during multi-step syntheses [8].

The compound's structure incorporates both amino and nitro functional groups on the phenyl ring, providing multiple sites for chemical modification and potential stereoselective transformations. The presence of the nitro group offers opportunities for reduction to yield corresponding aniline derivatives, which can serve as chiral building blocks in pharmaceutical synthesis [9]. The amino group provides additional reactivity that can be exploited in asymmetric coupling reactions or cyclization processes.

Research has demonstrated that carbamate-bridged amino acid derivatives can significantly enhance biological activity and oral bioavailability [10]. The incorporation of tert-butyl 4-amino-3-nitrophenethylcarbamate as an intermediate in chiral drug synthesis offers the advantage of improved stability during synthetic transformations while maintaining the potential for selective deprotection when required [8] [11].

Utilization in Neuroactive Compound Production

The application of tert-butyl 4-amino-3-nitrophenethylcarbamate in neuroactive compound production represents a significant area of pharmaceutical intermediate synthesis. Carbamates have demonstrated remarkable utility in the development of compounds targeting the central nervous system, particularly due to their ability to cross cellular membranes and, in some cases, the blood-brain barrier [4] [12].

The structural features of tert-butyl 4-amino-3-nitrophenethylcarbamate make it particularly suitable for neuroactive compound synthesis. The phenethyl moiety provides the characteristic pharmacophore found in many neurotransmitter analogs and psychoactive compounds. The presence of both amino and nitro substituents on the aromatic ring offers opportunities for selective modifications that can fine-tune the biological activity and pharmacokinetic properties of the resulting neuroactive compounds [13].

Carbamate derivatives have shown significant promise as gamma-secretase inhibitors, which are important targets for Alzheimer's disease intervention [14]. A comprehensive study involving the parallel synthesis of carbamates as gamma-secretase inhibitors demonstrated that compounds prepared using nitrophenyl carbonate intermediates achieved inhibitory activity with IC₅₀ values ranging from 1 microM to 5 nM, with seven compounds showing activity better than 10 nM [14].

The neuroactive properties of carbamate compounds extend beyond enzyme inhibition. Research has shown that beta-N-methylamino-L-alanine reacts with dissolved carbon dioxide to form carbamate compounds at physiological pH, temperature, and bicarbonate concentration, which exhibit neuroactive properties [13]. The reversible formation of these carbamate adducts under physiological conditions suggests that tert-butyl 4-amino-3-nitrophenethylcarbamate could serve as a precursor for compounds that undergo similar transformations in biological systems.

The compound's potential in neuroactive synthesis is further enhanced by its structural similarity to established neuroactive carbamates. The presence of the phenethyl group provides the necessary scaffold for compounds that can interact with neurotransmitter receptors or transporters. The carbamate functionality offers the dual advantages of metabolic stability and the ability to form hydrogen bonds with target proteins, which are crucial for neuroactive compound efficacy [15].

The tert-butyl protecting group in this compound provides additional advantages in neuroactive compound synthesis. It allows for controlled release of the active amine functionality through acid-catalyzed hydrolysis, potentially serving as a prodrug strategy for central nervous system targeting. This approach has been successfully employed in various neurotherapeutics where controlled drug release is essential for therapeutic efficacy [12].

Comparative Reactivity with Structurally Analogous Carbamates

The comparative reactivity of tert-butyl 4-amino-3-nitrophenethylcarbamate with structurally analogous carbamates reveals important insights into its potential applications and synthetic utility. The compound's reactivity profile is influenced by the unique combination of its structural elements: the tert-butyl carbamate moiety, the phenethyl linker, and the amino-nitro substitution pattern on the aromatic ring.

Carbamate stability and reactivity are fundamentally governed by the resonance between the amide and carboxyl groups [16]. Research has demonstrated that carbamate rotational barriers of the carbon-nitrogen bond are approximately 3-4 kcal/mol lower than those of structurally analogous amides due to steric and electronic perturbations resulting from the additional oxygen in the carboxyl group [16]. This reduced rotational barrier makes carbamates more electrophilic than amides and sufficiently reactive to spontaneously react with nucleophiles [16].

The tert-butyl carbamate functionality in this compound exhibits enhanced stability compared to other alkyl carbamates due to the steric hindrance provided by the bulky tert-butyl group [17]. Comparative studies have shown that tert-butyl carbamates demonstrate superior resistance to nucleophilic attack while maintaining the ability to undergo controlled deprotection under acidic conditions [11].

The presence of the nitro group significantly influences the compound's reactivity profile. Nitroaniline derivatives, such as those present in the structure, serve as important intermediates in pharmaceutical synthesis due to their ability to undergo selective reduction to corresponding anilines [9]. The reactivity of the nitro group in tert-butyl 4-amino-3-nitrophenethylcarbamate can be modulated by the electron-donating amino group present on the same aromatic ring, creating a unique electronic environment that differs from simple nitroaniline compounds.

Comparative reactivity studies with phenethylcarbamate analogs have demonstrated that benzyl and phenethyl carbamates serve as key fragments for biological activity modulation [18]. Research on 4-alkylidene-β-lactams has shown that benzyl and phenethyl carbamate derivatives exhibit correlation between biological activity and the nitrogen substituent structure, indicating that tert-butyl 4-amino-3-nitrophenethylcarbamate may offer enhanced selectivity compared to simpler carbamate analogs [18].

The compound's reactivity in pharmaceutical synthesis is further distinguished by its dual functionality. While most carbamate intermediates possess single reactive sites, tert-butyl 4-amino-3-nitrophenethylcarbamate offers multiple points of chemical modification. The amino group can participate in coupling reactions, acylation, or alkylation processes, while the nitro group can undergo reduction, substitution, or cyclization reactions. This multifunctional reactivity profile provides synthetic chemists with greater flexibility in pharmaceutical intermediate design.

Comparative studies with other tert-butyl carbamate derivatives have shown that the presence of electron-withdrawing groups, such as the nitro functionality, enhances the compound's stability during synthetic transformations while maintaining selectivity in deprotection reactions [19]. The sustainable synthesis methodology developed for carbamate derivatives using tert-butoxide lithium as the sole base has demonstrated high yields across a wide range of substrates, with tert-butyl carbamates showing particularly favorable reaction profiles [19].

| Carbamate Type | Rotational Barrier (kcal/mol) | Stability Ranking | Deprotection Conditions |

|---|---|---|---|

| Phenyl carbamate | 12.33 (pKa) | Moderate | Basic conditions |

| Tert-butyl carbamate | 15-20% lower than amides | High | Acidic conditions (TFA) |

| Benzyl carbamate | Similar to phenyl | Moderate | Hydrogenolysis |

| Tert-butyl 4-amino-3-nitrophenethylcarbamate | Enhanced by substitution | Very High | Controlled acidic conditions |